
Ixabepilone
概要
説明
準備方法
イキサベピロンの合成には、いくつかの重要なステップが含まれます。
B-アルキル鈴木カップリング: この方法は、フラグメントD1とアルケンD2のボラン誘導体をカップリングします.
工業生産方法では、これらのステップを最適化して、高収率と高純度を確保することに重点が置かれています。 このプロセスでは、通常、カップリング反応と環化反応を促進するために、遷移金属触媒と特定の反応条件が使用されます .
3. 化学反応の分析
イキサベピロンは、以下を含むさまざまな化学反応を受けます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
イキサベピロンは、幅広い科学研究への応用があります。
化学反応の分析
Ixabepilone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can modify the structure of this compound, affecting its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ixabepilone has a wide range of scientific research applications:
作用機序
類似化合物との比較
イキサベピロンは、エポチロンファミリーの化合物の一部であり、次のようなものがあります。
エポチロンB: イキサベピロンの天然の前駆体であり、代謝安定性と薬物動態が低いことで知られています.
パクリタキセル: 抗がん剤治療に使用される、広く知られた微小管安定化薬.
ドセタキセル: 微小管を安定化させ、がん治療に使用される別のタキサン.
これらの化合物と比較して、イキサベピロンはいくつかのユニークな特徴を持っています。
改善された安定性: イキサベピロンは、ラクトン-ラクタム修飾により、エステラーゼ分解に対する感受性を最小限に抑えています.
より幅広い活性: 腫瘍細胞がタキサン系薬剤に感受性がない場合でも、活性を維持します.
耐性に対する感受性の低さ: イキサベピロンは、他の微小管標的薬剤に対する耐性を発達させた腫瘍に対して効果的です.
生物活性
Ixabepilone, a semi-synthetic analog of epothilone B, is an antineoplastic agent primarily used in the treatment of metastatic or locally advanced breast cancer, particularly after prior chemotherapy failures. Its unique mechanism of action involves microtubule stabilization, which leads to cell cycle arrest and apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical settings, and resistance mechanisms.
This compound exerts its biological activity by binding directly to β-tubulin subunits within microtubules. This binding suppresses the dynamic instability of microtubules, effectively blocking the mitotic phase of the cell division cycle. Unlike taxanes, this compound is not a substrate for P-glycoprotein (P-gp), allowing it to maintain efficacy against taxane-resistant tumors. This characteristic is particularly significant as many cancer therapies face challenges due to drug resistance mechanisms.
Table 1: Comparison of this compound and Taxanes
Feature | This compound | Taxanes |
---|---|---|
Mechanism | Microtubule stabilization | Microtubule stabilization |
P-glycoprotein substrate | No | Yes |
Resistance profile | Active against resistant lines | Limited efficacy in resistant lines |
Administration | IV infusion every 3 weeks | IV infusion every 3 weeks |
Preclinical Studies
Preclinical studies have demonstrated this compound's effectiveness against various cancer cell lines, including those resistant to conventional treatments. Notably, it has shown significant cytotoxic activity in paclitaxel-sensitive and -resistant cell lines, indicating its potential as a viable treatment option for patients with limited alternatives.
Key Findings from Preclinical Research
- Tubulin Polymerization : this compound induces tubulin polymerization effectively in both sensitive and resistant cell lines .
- Cytotoxic Activity : It has demonstrated potent cytotoxicity against breast cancer cell lines (e.g., HCT116) and has been effective in xenograft models .
- Resistance Mechanisms : this compound maintains activity despite the presence of ABC transporters and mutations in β-tubulin .
Clinical Efficacy
This compound was approved by the FDA for use in combination with capecitabine for patients with metastatic breast cancer who have previously failed anthracycline and taxane therapies. Clinical trials have shown that this compound not only improves progression-free survival (PFS) but also enhances overall response rates compared to capecitabine alone.
Table 2: Clinical Trial Outcomes
Study ID | Treatment Arm | Median PFS (months) | Objective Response Rate (%) |
---|---|---|---|
CA163-046 | This compound + Capecitabine | 5.8 | 46 |
CA163-048 | This compound + Capecitabine | 5.6 | Higher than capecitabine alone |
Case Studies
Several case studies illustrate the effectiveness of this compound in various patient populations:
- Metastatic Breast Cancer : A patient with recurrent triple-negative breast cancer showed a significant tumor reduction after treatment with this compound combined with capecitabine.
- Renal Cell Carcinoma : Another study reported activity in patients with renal-cell carcinoma who had previously shown resistance to other chemotherapeutic agents .
Adverse Effects and Safety Profile
This compound is generally well-tolerated; however, like all chemotherapeutics, it has potential side effects including peripheral neuropathy, myelosuppression, and gastrointestinal disturbances. The incidence of cardiotoxicity is notably low (<1%) based on pre-approval studies .
特性
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUFPQFXZVHFB-PVYNADRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870252 | |
Record name | Ixabepilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules., Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance. | |
Record name | Ixabepilone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixabepilone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil or white lyopholizate | |
CAS No. |
219989-84-1 | |
Record name | Ixabepilone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219989-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ixabepilone [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ixabepilone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixabepilone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ixabepilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IXABEPILONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ixabepilone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ixabepilone, a semi-synthetic analog of the natural product epothilone B, acts as a microtubule-stabilizing agent. [] It binds to β-tubulin subunits on microtubules, suppressing their dynamic instability and promoting microtubule polymerization and stabilization. [, ] This leads to cell cycle arrest at the G2-M transition and ultimately induces apoptosis, or programmed cell death. [, ]
A: Yes, research suggests that this compound can directly kill tumor-associated endothelial cells, adding to its antitumor effects. [] This is supported by its efficacy in inhibiting endothelial cell proliferation and tumor angiogenesis in vivo. []
A: While both this compound and taxanes target microtubules, they appear to induce apoptosis via different pathways. Research in ovarian cancer cell lines suggests that this compound primarily enhances caspase-2 activity, whereas taxanes primarily activate caspase-9. [] This difference in apoptotic pathway activation could contribute to this compound's activity in taxane-resistant cancers. []
A: this compound has a molecular formula of C27H41NO6S and a molecular weight of 507.7 g/mol. []
A: Yes, computational docking studies have been conducted with this compound and its parent compound, epothilone B, to predict their interactions with CYP3A4, a key drug-metabolizing enzyme. [] These studies provided insights into the potential for metabolic interactions and informed clinical trial design. []
A: this compound is a semi-synthetic lactam analogue of epothilone B. [] Modifications to the epothilone B structure were specifically designed to optimize in vivo efficacy, metabolic stability, and minimize protein binding. []
A: this compound retains activity in some taxane-resistant tumor models, suggesting it can overcome certain resistance mechanisms. [, , , , ] This is thought to be partly due to its distinct binding site on tubulin and reduced susceptibility to drug efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in taxane-resistant tumors. [, , , ]
A: Yes, co-administration of ketoconazole, a strong CYP3A4 inhibitor, with this compound resulted in a substantial increase (79%) in this compound AUC0-∞, indicating a significant drug interaction. [] This highlights the need for dose adjustments and careful monitoring when this compound is used with strong CYP3A4 inhibitors. [, ]
A: Following administration, this compound is extensively metabolized, with the majority of the drug-related material being excreted in the feces. []
A: Yes, research suggests a direct relationship between this compound pharmacokinetics, neutrophil counts, and microtubule bundle formation in peripheral blood mononuclear cells (PBMCs). [] This correlation highlights the link between this compound exposure and its biological activity. []
A: this compound has demonstrated broad antitumor activity in preclinical models, including taxane-resistant models. [, , , , ] Notably, this compound exhibits greater efficacy than paclitaxel in preclinical models of breast, colon, lung, and kidney cancers, particularly in combination with antiangiogenic agents like bevacizumab and sunitinib. [] It also shows promising activity in pediatric cancer models, including rhabdomyosarcoma, neuroblastoma, Wilms' tumors, osteosarcoma, and brain tumors. []
A: Yes, this compound has shown clinical benefit in patients with metastatic breast cancer, particularly those who have progressed on prior anthracyclines and taxanes. [, , , , , ] Clinical trials have shown that: * this compound as monotherapy demonstrates efficacy in heavily pretreated patients, even those resistant or refractory to anthracyclines, taxanes, and capecitabine. [, , ] * this compound in combination with capecitabine significantly improves progression-free survival compared to capecitabine alone in patients with anthracycline- and taxane-resistant disease. [, , ] * Subgroup analyses suggest potential benefits in specific populations, including those with triple-negative breast cancer or early metastatic relapse. [, ]
A: Data from clinical trials suggest that patients who experience an early metastatic relapse after adjuvant chemotherapy may experience clinical benefit from this compound plus capecitabine. [] This highlights a potential role for this compound in this patient population with limited treatment options. []
A: While this compound shares a similar mechanism of action with taxanes by stabilizing microtubules, it demonstrates activity in some taxane-resistant tumors. [, , , , ] This suggests that it is not subject to all the same resistance mechanisms. [, , , , ] Its reduced susceptibility to P-gp efflux pumps, which contribute to taxane resistance, is thought to be a contributing factor. [, , ]
A: A randomized phase II study found no significant difference in progression-free survival between this compound plus carboplatin and paclitaxel plus carboplatin in patients with either β3T-positive or β3T-negative NSCLC. [] This suggests that β3T expression may not be a reliable predictive biomarker for this compound response in this setting. []
A: The primary dose-limiting toxicities observed in clinical trials of this compound are neutropenia and peripheral neuropathy. [, , , , ]
A: Emerging data suggest that weekly administration of this compound might be associated with a more favorable neurotoxicity profile compared to the standard every-3-week schedule, without compromising efficacy. [, ]
A: Preliminary data from a mouse model suggest that prior treatment with paclitaxel may predispose mice to develop more severe cold hyperalgesia when subsequently treated with this compound. [] This highlights a potential interaction between prior taxane exposure and this compound-induced neurotoxicity that requires further investigation in clinical settings. []
A: Research on biomarkers for this compound response is ongoing. Studies in the neoadjuvant setting have shown some potential for identifying markers that may predict this compound efficacy. []
A: Several analytical methods have been employed to characterize and quantify this compound: * Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is used to determine this compound concentrations in various biological matrices. [, ] * High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its impurities in both bulk drug substance and formulated products. [] * Accelerator mass spectrometry (AMS) has proven valuable for studying the metabolic fate of this compound, especially when using low levels of radiolabeled drug. [, ]
A: this compound is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] Co-administration with strong CYP3A4 inhibitors significantly increases this compound exposure, necessitating dose adjustments and careful monitoring. [, ]
A: While this compound offers a valuable treatment option for this patient population, other chemotherapy agents like eribulin mesylate, as well as targeted therapies like antibody-drug conjugates and PARP inhibitors, are also being investigated for their efficacy in this setting. []
A: this compound received its initial approval from the U.S. Food and Drug Administration (FDA) in October 2007 for the treatment of advanced breast cancer in patients resistant or refractory to anthracyclines, taxanes, and capecitabine. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。